
1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the iodination of an imidazole derivative followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The ethoxymethyl group can be introduced using ethyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide.
Hydrolysis: The ethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding imidazole carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-(Ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s structure makes it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-(ethoxymethyl)-4-iodo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and ethoxymethyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
1-(1-(Ethoxymethyl)-4-iodo-1H-imid
Propiedades
Fórmula molecular |
C8H11IN2O2 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
1-[1-(ethoxymethyl)-4-iodoimidazol-2-yl]ethanone |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-5-11-4-7(9)10-8(11)6(2)12/h4H,3,5H2,1-2H3 |
Clave InChI |
KDZMCBNLDACJSA-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=C(N=C1C(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


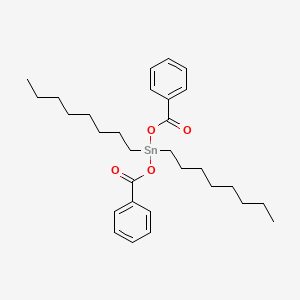
![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
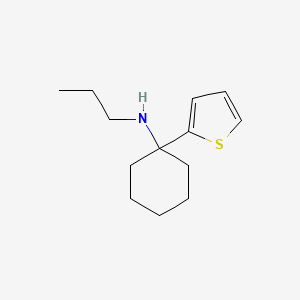
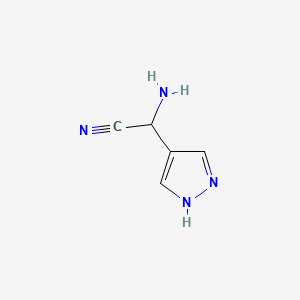
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
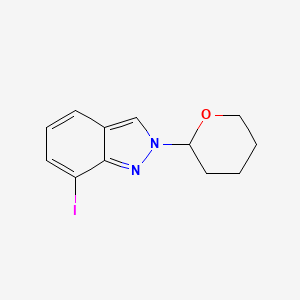

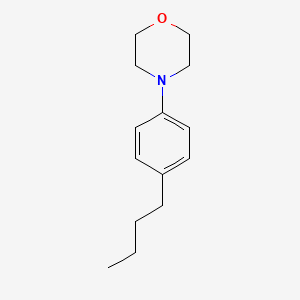
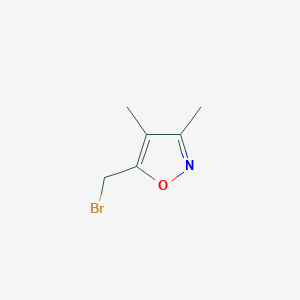
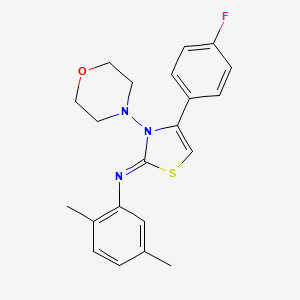
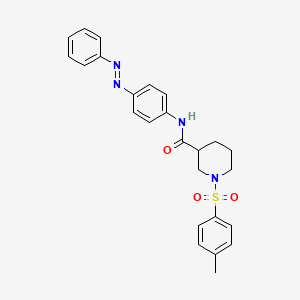
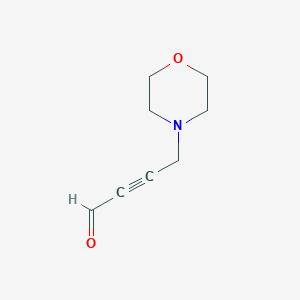
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)

